

Structural Analysis of the DNA Ligase II Active Site: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lig2*

Cat. No.: B1193173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA ligase II (LigII) is a crucial enzyme in the cellular machinery responsible for maintaining genomic integrity, with a primary role implicated in DNA repair pathways. As a member of the ATP-dependent ligase family, its function is intrinsically linked to the precise three-dimensional architecture of its active site. While a high-resolution crystal structure of human DNA ligase II is not yet available, significant insights can be drawn from its high degree of homology with other mammalian ligases and, most notably, the well-characterized vaccinia virus DNA ligase. This guide provides a detailed structural and functional analysis of the DNA ligase II active site, leveraging data from homologous structures to inform our understanding. We will delve into the conserved catalytic domains, the key amino acid residues essential for catalysis, the multi-step ligation mechanism, and the experimental protocols used to elucidate these features. This document aims to serve as a comprehensive resource for researchers investigating DNA ligation and for professionals in drug development targeting DNA repair pathways.

Introduction to DNA Ligase II

Mammalian cells possess three distinct DNA ligases—I, III, and IV—encoded by three separate genes, which participate in different aspects of DNA replication, recombination, and repair.^[1] DNA ligase II is now understood to be an alternative splice variant of DNA ligase III, predominantly found in non-dividing cells and involved in DNA repair processes.^[1] Early studies on bovine DNA ligase II identified a conserved active site motif, Lys-Tyr-Asp-Gly-Glu-

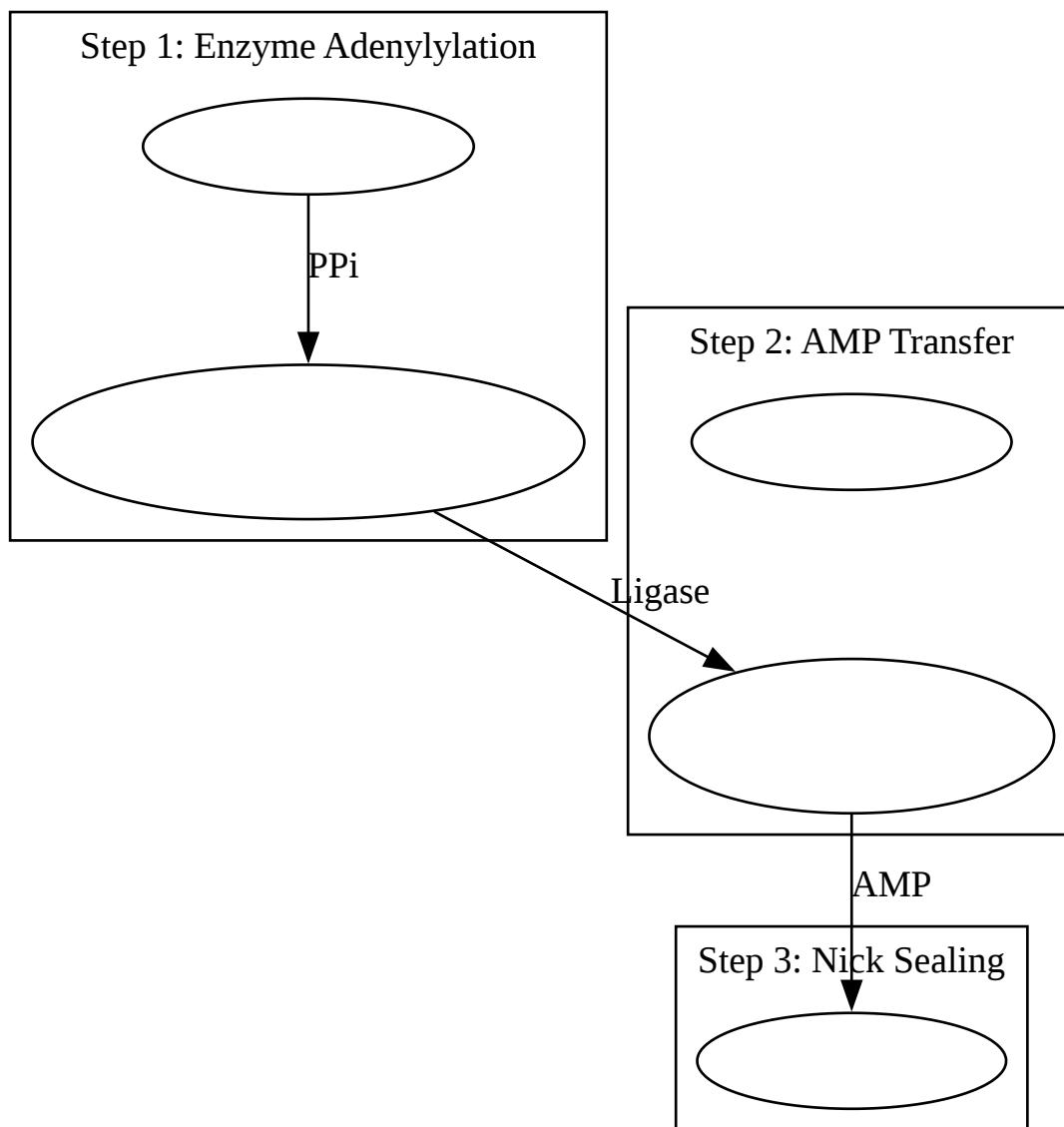
Arg, confirming its place within the ATP-dependent DNA ligase superfamily.^[2] Due to the high sequence and structural homology with vaccinia virus DNA ligase, the viral enzyme serves as an excellent model for understanding the structure and function of DNA ligase II.^[3]

Domain Architecture and Active Site Organization

ATP-dependent DNA ligases share a conserved modular architecture, typically comprising a catalytic core that encircles the nicked DNA substrate.^{[4][5]} This core is formed by at least two principal domains: a Nucleotidyltransferase (NTase) or Adenylation (AdD) domain and an Oligonucleotide/Oligosaccharide-Binding (OB) fold domain.^{[1][6]} Many ligases, including those in the family of DNA ligase II/III and vaccinia ligase, possess additional domains that contribute to DNA binding and interaction with other proteins.

Based on studies of vaccinia DNA ligase, the architecture relevant to DNA ligase II can be described as follows:^{[3][7]}

- **N-Terminal Region:** A segment that is sensitive to proteolysis and may be involved in protein-protein interactions.^[3]
- **Catalytic Core:** This central region is protease-resistant and contains the active site for nucleotidyl transfer. It is composed of:
 - **Adenylation (NTase) Domain:** This is the larger domain that houses the ATP-binding pocket and the critical active site lysine residue (Lys-231 in vaccinia ligase) that becomes covalently linked to AMP during the first step of the ligation reaction.^{[3][6]} This domain is characterized by a series of conserved sequence motifs (I, III, IIIa, IV, V) that coordinate ATP and metal ions.^[1]
 - **OB-Fold Domain:** A smaller, C-terminal domain connected to the NTase domain by a flexible linker. It consists of a highly twisted anti-parallel β -sheet and is crucial for binding to the DNA substrate and positioning it correctly for ligation.^{[1][6]}
- **C-Terminal Domain:** A protease-resistant domain that contributes to the overall structure and DNA affinity.^[3]


The active site itself is located within a cleft formed at the interface of the NTase and OB-fold domains. Upon binding to nicked DNA, these domains undergo a significant conformational

change, clamping around the DNA to form a ring-shaped structure that excludes the nick from the solvent and positions the reactive termini for catalysis.[4]

The Catalytic Mechanism of DNA Ligation

The sealing of a phosphodiester bond by DNA ligase is an energetically favorable process driven by the hydrolysis of ATP. The reaction proceeds through a three-step nucleotidyl transfer mechanism.[8][9]

- Enzyme Adenylylation: The ligase enzyme reacts with an ATP molecule. The α -phosphate of the ATP is nucleophilically attacked by the ε -amino group of a highly conserved lysine residue within the active site (Motif I: KxDG).[6][8] This results in the formation of a covalent enzyme-AMP intermediate via a phosphoamide bond and the release of pyrophosphate (PPi).[8]
- AMP Transfer to DNA: The activated ligase-AMP complex binds to the nicked DNA. The AMP moiety is then transferred from the active site lysine to the 5'-phosphate of the donor DNA strand at the nick.[8] This creates a DNA-adenylate intermediate, characterized by a high-energy 5'-5' phosphoanhydride bond.[10]
- Nick Sealing (Phosphodiester Bond Formation): The enzyme, now in a non-adenylylated state, facilitates the nucleophilic attack of the 3'-hydroxyl group at the nick on the activated 5'-adenylated phosphate.[1][8] This final step forms the phosphodiester bond, sealing the nick in the DNA backbone, and releases AMP.[8]

[Click to download full resolution via product page](#)

Quantitative Data and Comparative Kinetics

Direct kinetic measurements for DNA ligase II are scarce. However, extensive studies on other human DNA ligases provide valuable comparative data. The Michaelis-Menten constant (K_m) for the DNA substrate and the catalytic rate constant (k_{cat}) are key parameters that define enzyme efficiency.

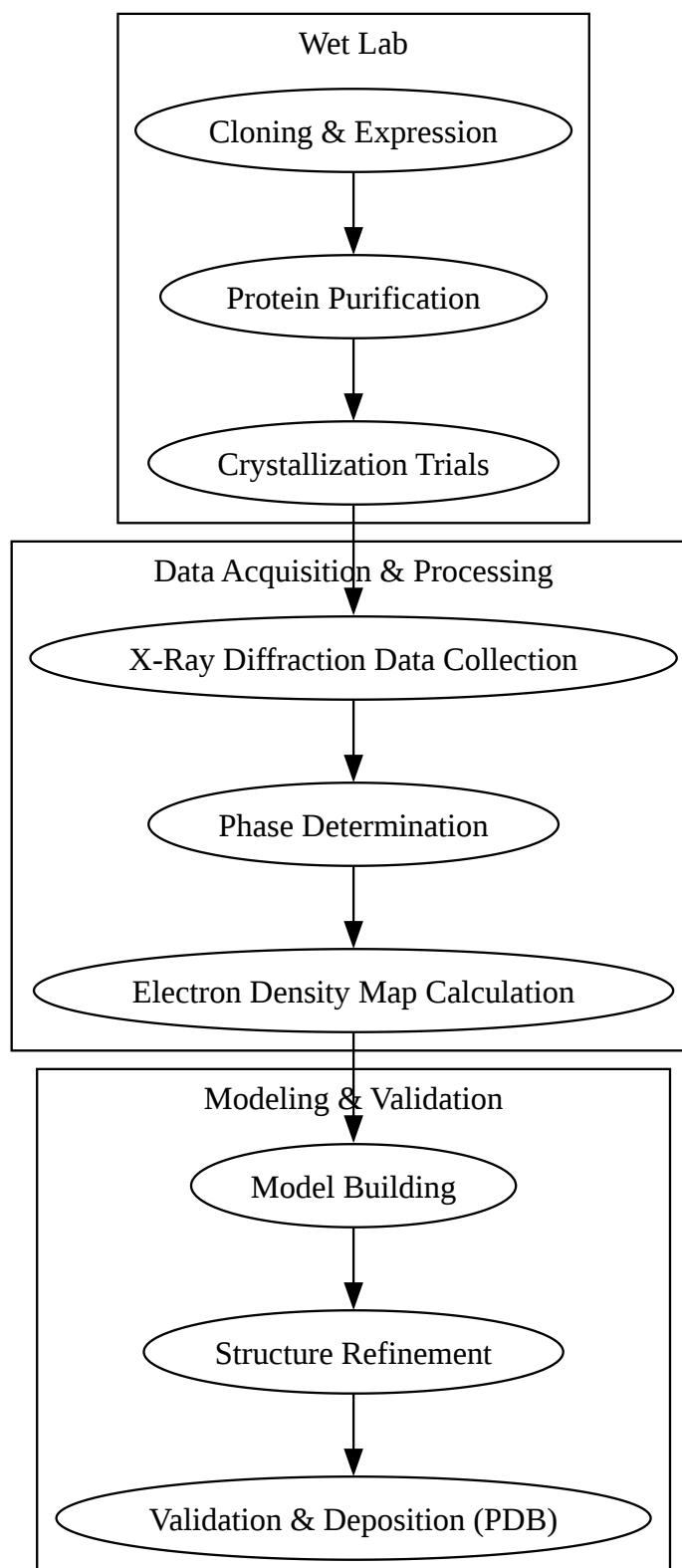
Enzyme	Substrate	Km (nM)	kcat (min-1)	kcat/Km (nM-1min-1)	Reference
Human DNA Ligase I	Nicked DNA	~2.5 - 50.0	~10.0 - 25.0	~0.5 - 4.0	[11]
Human DNA Ligase III α /XRCC1	Nicked DNA	~130.0	~28.0	~0.22	[11]
Human DNA Ligase III β	Nicked DNA	~200.0	~16.0	~0.08	[11]
Human DNA Ligase IV/XRCC4	Cohesive Ends	~110.0	~1.0	~0.009	[11]
T4 DNA Ligase	Nicked DNA	-	~318 (s-1)	-	[12]

Note: Kinetic parameters can vary significantly based on reaction conditions (temperature, buffer composition, DNA substrate sequence). The values presented are approximations from the cited literature for comparative purposes.

Experimental Protocols

The structural and functional analysis of DNA ligase active sites relies on a combination of biochemical and biophysical techniques.

X-Ray Crystallography

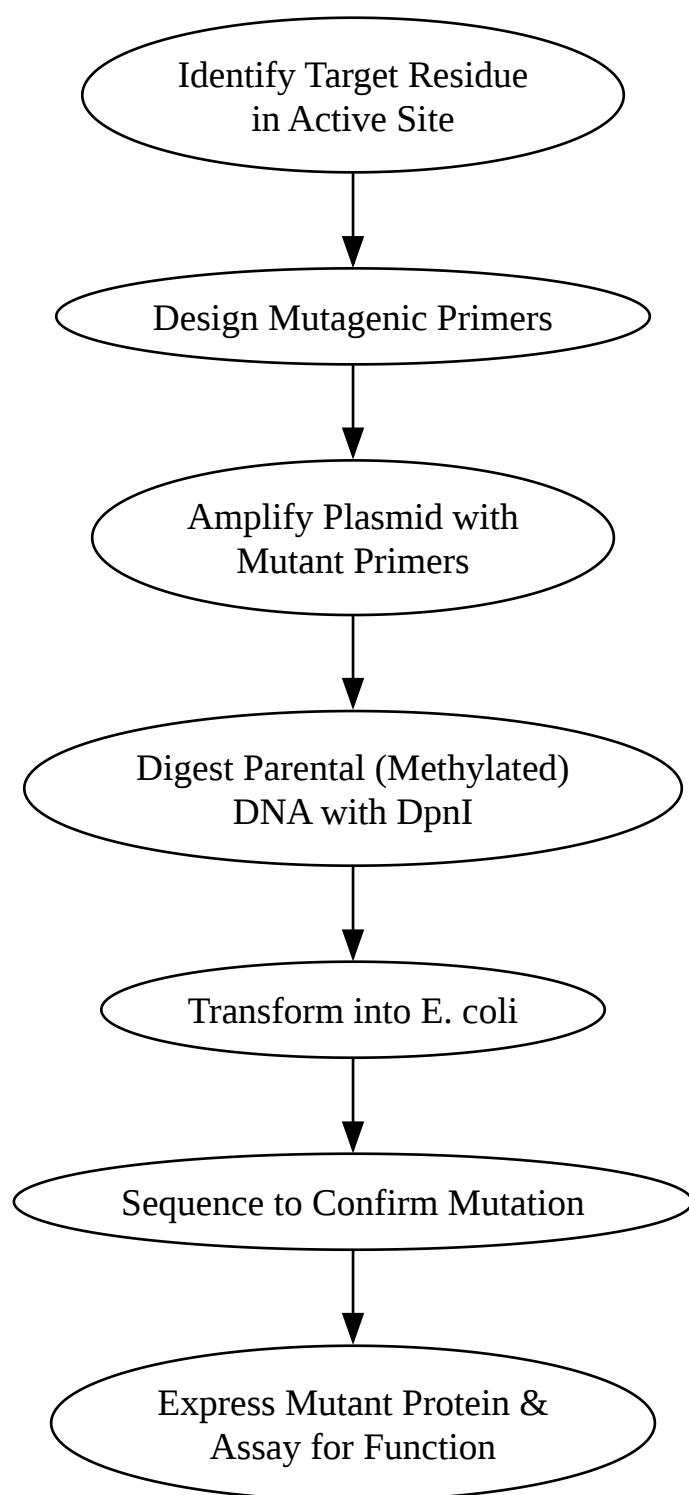

This is the primary method for obtaining high-resolution, three-dimensional structures of proteins and protein-DNA complexes.

Generalized Protocol:

- Protein Expression and Purification: The gene encoding the DNA ligase of interest is cloned into an expression vector (e.g., pET vectors for *E. coli*). The protein is overexpressed, often as a tagged fusion (e.g., His-tag) to facilitate purification via affinity chromatography. Further

purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve homogeneity.

- Crystallization: The purified protein, alone or in complex with a non-ligatable DNA substrate and an ATP analog, is subjected to crystallization screening. This involves mixing the protein solution with a variety of precipitants (salts, polymers like PEG) at different concentrations and temperatures to find conditions that promote the formation of well-ordered crystals.
- Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
- Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A molecular model is built into this map and refined using computational software to best fit the experimental data, resulting in a final atomic-resolution structure.


[Click to download full resolution via product page](#)

Site-Directed Mutagenesis

This technique is used to probe the function of specific amino acid residues within the active site. By changing a key residue (e.g., the active site lysine to an alanine), its role in substrate binding or catalysis can be assessed.[\[13\]](#)[\[14\]](#)

Generalized Protocol:

- **Primer Design:** Design oligonucleotide primers containing the desired mutation (a mismatched base pair) that are complementary to the plasmid DNA containing the ligase gene.
- **PCR Amplification:** Use a high-fidelity DNA polymerase to amplify the entire plasmid using the mutagenic primers. This results in the synthesis of new plasmids incorporating the mutation.
- **Template Digestion:** The parental, non-mutated plasmid DNA (which is methylated from its propagation in *E. coli*) is selectively digested using the DpnI restriction enzyme, which only cleaves methylated DNA. The newly synthesized, mutated plasmids remain intact.
- **Transformation:** The resulting nicked, circular dsDNA is transformed into competent *E. coli* cells. The nicks are repaired by the bacterial DNA repair machinery.
- **Verification:** Plasmids are isolated from transformed colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein is then expressed, purified, and assayed for activity to determine the functional consequence of the mutation.

[Click to download full resolution via product page](#)

Conclusion and Future Directions

The active site of DNA ligase II is a highly conserved catalytic engine essential for DNA repair. While its specific structure is inferred from homologous proteins like vaccinia ligase, the fundamental principles of its domain organization and three-step catalytic mechanism are well-established. The NTase and OB-fold domains work in concert, undergoing significant conformational changes to bind and seal nicked DNA, with a conserved active site lysine playing the central role in the nucleotidyl transfer reactions. The quantitative kinetic data from related human ligases highlight the specialized roles of different ligase families. Future structural studies, potentially using cryo-electron microscopy (cryo-EM), focused specifically on human DNA ligase II (or its parent, ligase III) in complex with DNA repair factors will be critical to fully delineate its unique functions and to provide a more precise blueprint for the rational design of targeted therapeutic agents for cancer and other diseases associated with genomic instability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. Domain structure of vaccinia DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and mechanistic conservation in DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Domain structure of vaccinia DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA ligase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structures of LIG1 active site mutants reveal the importance of DNA end rigidity for mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct kinetics of human DNA ligases I, III α , III β , and IV reveal direct DNA sensing ability and differential physiological functions in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic mechanism of nick sealing by T4 RNA ligase 2 and effects of 3'-OH base mispairs and damaged base lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caveat mutator: alanine substitutions for conserved amino acids in RNA ligase elicit unexpected rearrangements of the active site for lysine adenylylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blackwellpublishing.com [blackwellpublishing.com]
- To cite this document: BenchChem. [Structural Analysis of the DNA Ligase II Active Site: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193173#structural-analysis-of-dna-ligase-ii-active-site]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com